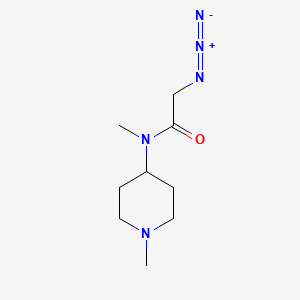
6-(ciclopentilamino)pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of similar compounds, such as dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4-(3H)-diones, has been achieved through a multicomponent reaction of barbituric acid with aryl aldehydes and 2-aminopyrimidine in refluxing ethanol in the absence of a catalyst .Molecular Structure Analysis
These compounds are types of bicyclic [6 + 6] systems . The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been studied .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines has been studied, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Aplicaciones Científicas De Investigación
Síntesis sin disolvente
El compuesto se utiliza en la síntesis sin disolvente de pirano[2,3-d]pirimidina-2,4(1H,3H)-dionas mediante molienda de bolas y sin ningún catalizador . Este método ofrece varias ventajas, como ser respetuoso con el medio ambiente, utilizar un procedimiento de tratamiento sencillo y proporcionar altos rendimientos .
Síntesis de compuestos heterocíclicos
El compuesto se utiliza en la síntesis de compuestos heterocíclicos, que son de gran interés debido a su importancia potencial en los campos farmacéutico y agrícola . Los derivados de pirimidina, en particular, muestran diversas propiedades biológicas, como actividad antitumoral, analgésica, antibacteriana y fungicida .
Química verde
El compuesto desempeña un papel en la Química Verde. Las reacciones sin disolvente conducen a nuevos procedimientos ambientalmente benignos que ahorran recursos y energía . Este tipo de reacciones prometen ser un aspecto esencial de la "Química Verde" y son de gran interés tanto desde el punto de vista económico como sintético .
Inhibición de CDK2
Se ha encontrado que el compuesto tiene actividad inhibitoria de CDK2. La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva . Algunos compuestos han mostrado una actividad inhibitoria significativa con valores de IC50 de 0,057 ± 0,003, 0,081 ± 0,004 y 0,119 ± 0,007 μM, respectivamente, en comparación con sorafenib (0,184 ± 0,01 μM) .
Actividad anticancerígena
El compuesto ha mostrado actividad anticancerígena. La mayoría de los compuestos mostraron actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de IC50 (45–97 nM) y (6–99 nM), respectivamente, y una actividad moderada contra HepG-2 con un rango de IC50 de (48–90 nM) en comparación con sorafenib (IC50: 144, 176 y 19 nM, respectivamente) .
Síntesis de técnica de microondas
El compuesto se utiliza en la síntesis de técnica de microondas de nuevos derivados de pirrolo[2,3-d]pirimidina sintetizados . Este es un enfoque nuevo y robusto para la preparación de este tipo de derivados de pirrolo[2,3-d]pirimidina .
Mecanismo De Acción
Target of Action
The primary targets of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione are the L-type Ca2+ channels Cav1.2 and Cav1.3 . These channels are the main L-type Ca2+ channel subtypes in the brain and are predominantly located at postsynaptic somatodendritic locations .
Mode of Action
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels . This is achieved by slowing activation, inactivation, and enhancement of tail currents .
Biochemical Pathways
The activation of Cav1.2 and Cav1.3 channels by 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle, brain, endocrine, and sensory function .
Pharmacokinetics
The compound’s interaction with its targets suggests that it can cross the blood-brain barrier to exert its effects on the brain’s l-type ca2+ channels .
Result of Action
The activation of Cav1.2 and Cav1.3 channels by 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione leads to an increase in inward Ca2+ currents . This can have various molecular and cellular effects, depending on the specific cell type and physiological context.
Direcciones Futuras
The aim of studying these types of compounds is to discuss their synthetic significance and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Análisis Bioquímico
Biochemical Properties
6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2 . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell signaling pathways by inhibiting CDK2, leading to altered cell cycle progression and increased apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors regulated by CDK2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione have been studied over various time points. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in animal models have been studied to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At therapeutic doses, it effectively inhibits tumor growth in animal models without causing significant adverse effects . At higher doses, it can induce toxicity, highlighting the importance of optimizing the dosage for clinical applications.
Metabolic Pathways
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by various transporters and binding proteins . It has been shown to accumulate in specific tissues, such as the liver and kidneys, where it may exert its therapeutic effects . The distribution of this compound within the body can influence its efficacy and safety profile, making it an important factor to consider in drug development.
Subcellular Localization
The subcellular localization of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione plays a critical role in its activity. It has been found to localize primarily in the nucleus, where it interacts with nuclear proteins involved in cell cycle regulation . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



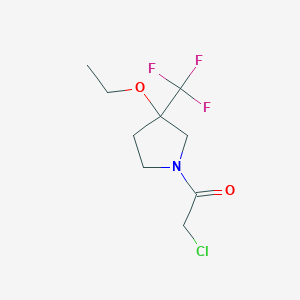
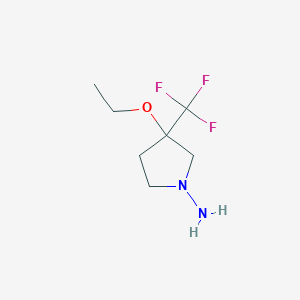
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
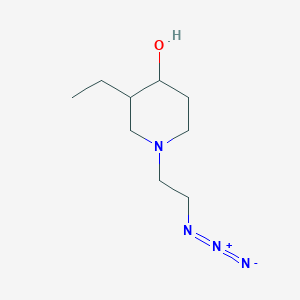

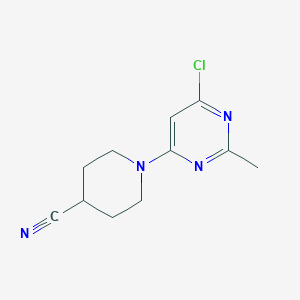
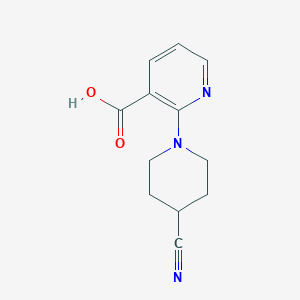
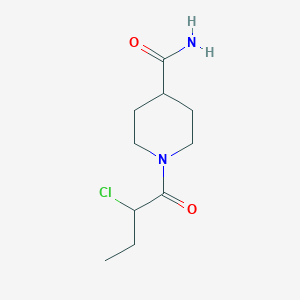
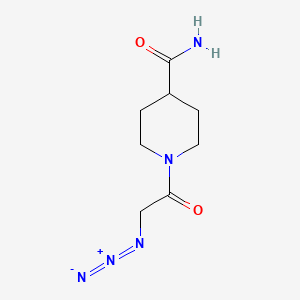

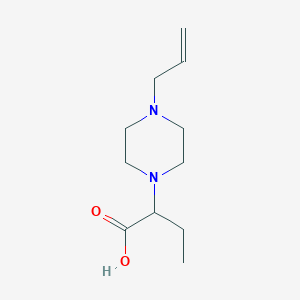
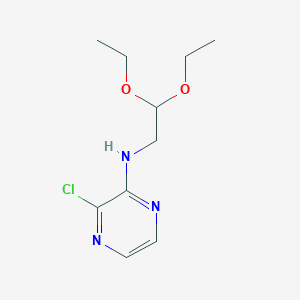
![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
